3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one
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Overview
Description
3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoxaline ring, with a phenyl group attached to the furan ring. The unique structure of this compound imparts it with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-methoxyquinoxaline with phenylacetylene in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, dihydroquinoxaline derivatives, and substituted furoquinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuro[2,3-b]quinoxaline: Similar structure but with different substitution patterns.
2,3-Diphenylquinoxaline: Lacks the furan ring but has two phenyl groups attached to the quinoxaline ring.
2-Phenylquinoxaline: Similar to 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one but without the furan ring.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and drug development .
Properties
CAS No. |
792-12-1 |
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Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-phenyl-1H-furo[3,4-b]quinoxalin-3-one |
InChI |
InChI=1S/C16H10N2O2/c19-16-14-13(15(20-16)10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-14/h1-9,15H |
InChI Key |
RZUIMARLSRVORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=NC4=CC=CC=C4N=C3C(=O)O2 |
Origin of Product |
United States |
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